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Compound of Interest

Compound Name: 8-Chloroquinolin-3-ol

CAS No.: 25369-39-5

Cat. No.: B3028647

Get Quote

Application Note: 8-Chloroquinolin-3-ol as a Privileged Scaffold in Drug Discovery

Executive Summary
8-Chloroquinolin-3-ol represents a "privileged structure" in medicinal chemistry—a molecular

framework capable of providing useful ligands for more than one type of receptor or enzyme

target. Unlike its more common isomer, 8-hydroxyquinoline (oxine), the 3-hydroxy variant offers

a unique vector for solubility enhancement and pharmacophore attachment, while the 8-chloro

substituent provides a handle for late-stage diversification via cross-coupling reactions. This

guide outlines the chemical profile, synthesis protocols, and strategic applications of this

intermediate in developing neuroprotective, antibacterial, and anticancer agents.
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Property Data Relevance

CAS Number 25369-39-5
Unique identifier for sourcing.

[1]

Molecular Weight 179.60 g/mol
Low MW allows for "fragment-

based" drug design.

ClogP ~2.1
Moderate lipophilicity; C3-OH

allows modulation.

Acidity (pKa) ~8.5 (OH)

Less acidic than carboxylic

acids; suitable for

etherification.

Reactivity A C3-Hydroxyl
Nucleophilic; ready for O-

alkylation/acylation.

Reactivity B C8-Chloride
Electrophilic; amenable to Pd-

catalyzed cross-coupling.

Reactivity C N1-Nitrogen

H-bond acceptor; metal

chelation site (with C8

modulation).

Strategic Application: The "Dual-Handle" Workflow
The power of 8-chloroquinolin-3-ol lies in its ability to serve as a core for divergent synthesis.

The C3-hydroxyl group mimics the phenolic motif found in many bioactive natural products,

while the C8-chlorine atom is electronically activated by the pyridine ring, facilitating Suzuki-

Miyaura or Buchwald-Hartwig couplings.

Diagram: Divergent Synthesis Workflow
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Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C3-hydroxyl and

C8-chloro groups.

Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Modified
Route)
Note: While commercially available, in-house preparation ensures purity and allows for analog

synthesis. The most robust route involves the hydrolysis of 3-bromo-8-chloroquinoline.

Reaction Overview: 3-Bromo-8-chloroquinoline + H2O/Boronic Acid → 8-Chloroquinolin-3-ol

Materials:

3-Bromo-8-chloroquinoline (1.0 eq)

Bis(pinacolato)diboron (1.1 eq)

Pd(dppf)Cl2 (0.03 eq)

Potassium Acetate (KOAc) (3.0 eq)

Solvent: 1,4-Dioxane
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Oxidant: Hydrogen Peroxide (30% aq), NaOH (aq)

Step-by-Step Procedure:

Borylation: In a dry Schlenk flask, combine 3-bromo-8-chloroquinoline (10 mmol),

bis(pinacolato)diboron (11 mmol), KOAc (30 mmol), and Pd(dppf)Cl2 (0.3 mmol).

Add anhydrous 1,4-dioxane (50 mL) under argon. Degas the mixture (freeze-pump-thaw x3).

Heat to 85°C for 4–6 hours. Monitor by TLC/LC-MS for consumption of bromide.

Oxidation: Cool the mixture to 0°C. Carefully add NaOH (3M, 10 mL) followed by dropwise

addition of H2O2 (30%, 5 mL).

Stir at room temperature for 1 hour. The boronate ester converts to the phenol (hydroxyl).

Workup: Quench with saturated Na2S2O3 (to remove excess peroxide). Acidify to pH ~6

with 1M HCl. Extract with Ethyl Acetate (3x).

Purification: Dry organic layer over MgSO4. Concentrate. Purify via flash chromatography

(Hexane/EtOAc gradient).

Expected Yield: 75–85%.

Appearance: Off-white to pale yellow solid.

Protocol B: C3-O-Alkylation (Etherification)
Purpose: To attach a solubilizing group or a pharmacophore linker.

Dissolve 8-Chloroquinolin-3-ol (1.0 eq) in DMF (0.2 M).

Add Cs2CO3 (2.0 eq) and stir for 15 min at RT to form the phenoxide.

Add the alkyl halide (e.g., benzyl bromide, alkyl iodide) (1.2 eq).

Stir at 60°C for 3 hours.
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Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to

remove DMF.

Validation: 1H NMR will show the disappearance of the phenolic -OH proton (~9.8 ppm) and

appearance of alpha-protons of the ether.

Protocol C: C8-Suzuki Cross-Coupling
Purpose: To expand the carbon skeleton.

Combine 8-Chloroquinolin-3-ol derivative (1.0 eq), Aryl Boronic Acid (1.5 eq), and K3PO4

(2.0 eq) in Toluene/Water (10:1).

Add catalyst: Pd2(dba)3 (2 mol%) and ligand XPhos (4 mol%). Note: XPhos is preferred for

aryl chlorides.

Heat at 100°C under argon for 12 hours.

Workup: Filter through Celite. Concentrate and purify via column chromatography.[2]

Case Studies & Applications
Case Study 1: Neuroprotection (Alzheimer’s Research)
Derivatives of hydroxyquinolines are potent metal chelators.[3] The 8-chloro substituent

modulates the electronic density of the pyridine nitrogen, altering the pKa and metal binding

affinity (Zn2+, Cu2+).

Mechanism: The 3-OH group provides a secondary binding site or improves blood-brain

barrier (BBB) permeability via O-alkylation with lipophilic chains, while the quinoline nitrogen

and 8-Cl influence the chelation geometry.

Case Study 2: Antibacterial Agents
Analogous to Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), 8-chloroquinolin-3-ol
derivatives exhibit antibacterial activity.

Advantage: Moving the hydroxyl to the 3-position changes the metabolic profile, potentially

avoiding the neurotoxicity associated with rapid glucuronidation of the 8-OH position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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